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Compound Name: Tcpobop

Cat. No.: B1682610 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of 1,4-bis[2-(3,5-

dichloropyridyloxy)]benzene (TCPOBOP) as a potent agonist for the constitutive androstane

receptor (CAR, NR1I3). It details the molecular mechanisms of action, downstream signaling

effects, and key experimental methodologies, supported by quantitative data and visual

diagrams.

Introduction to TCPOBOP and the Constitutive
Androstane Receptor (CAR)
The Constitutive Androstane Receptor (CAR) is a nuclear receptor highly expressed in the liver

and small intestine that plays a critical role in sensing and coordinating the metabolic response

to a wide array of xenobiotics and endobiotics.[1][2] Upon activation, CAR regulates the

transcription of genes involved in drug metabolism, lipid and glucose homeostasis, bilirubin

clearance, and cell proliferation.[2][3][4]

TCPOBOP is a potent and highly selective synthetic agonist for the mouse CAR (mCAR).[5][6]

It is a non-genotoxic compound widely utilized in preclinical research as a model chemical

mitogen to study CAR-dependent liver hyperplasia, hepatomegaly, and tumor promotion in

rodents.[6][7][8] A crucial characteristic of TCPOBOP is its species-selectivity; it is a potent

activator of mouse CAR but does not activate human CAR (hCAR).[3][9] This species
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difference is a critical consideration for extrapolating rodent data to human health risk

assessment and drug development.[2]

Mechanism of CAR Activation by TCPOBOP
CAR activation can occur through two distinct mechanisms: direct ligand binding and indirect,

ligand-independent signaling pathways. TCPOBOP functions as a direct agonist.

2.1 Direct Ligand-Binding Activation

In its inactive state, CAR resides in the cytoplasm, complexed with chaperone proteins. The

direct binding of an agonist like TCPOBOP to the ligand-binding domain of CAR induces a

conformational change. This event triggers the dissociation of CAR from its cytoplasmic

complex and promotes its dephosphorylation, a key step for nuclear entry.[5][10] Inside the

nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR

complex then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer

Modules (PBREMs) in the regulatory regions of target genes, recruiting coactivators and

initiating transcription.[2][3][10]
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Figure 1: Direct CAR Activation Pathway by TCPOBOP
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Figure 1: Direct CAR Activation Pathway by TCPOBOP
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2.2 Species Specificity of CAR Ligands

The ligand-binding pocket of CAR exhibits significant structural differences between species,

leading to pronounced specificity in agonist activity. This is a critical concept in pharmacology

and toxicology.

TCPOBOP: Activates mouse CAR but not human CAR.[3][9]

CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][3]thiazole-5-carbaldehyde O-(3,4-

dichlorobenzyl)oxime): Activates human CAR but not mouse CAR.[3][9]

Phenobarbital: Acts as an indirect activator in both rodents and humans, initiating a signaling

cascade that leads to CAR dephosphorylation and nuclear translocation without directly

binding to the receptor.[3][11]

This specificity necessitates the use of humanized mouse models—mice with the murine Car

gene knocked out and replaced by the human CAR gene—to accurately study the effects of

potential drug candidates on human CAR activation.[12][13]

Figure 2: Species Specificity of CAR Agonists
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Figure 2: Species Specificity of CAR Agonists

Quantitative Data on TCPOBOP-Mediated Effects
TCPOBOP administration in mice leads to significant and quantifiable physiological and gene

expression changes. The data below is compiled from various in vivo studies.

Table 1: In Vivo Dosage and Administration of TCPOBOP

Parameter Value/Description Study Context Citation(s)

Standard Dose 3 mg/kg body weight

Induction of CAR

target genes,

hepatomegaly

[1][14][15]

Low Dose
0.5 mg/kg (once a

week)

Obesity and diabetes

studies
[16]

Neonatal Dose
133 µg/kg (0.67x

ED50)

Developmental

reprogramming

studies

[15]

Vehicle
Corn Oil (with or

without DMSO)

Control for lipophilic

compound delivery
[14][17]

Route
Intraperitoneal (i.p.)

injection

Standard for

preclinical rodent

studies

[1][14]

Duration

Single dose to

multiple daily doses

(e.g., 4 days)

Acute vs. sub-chronic

response studies
[14]

Table 2: TCPOBOP-Induced Gene Expression Changes in Mouse Liver
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Target Gene
Fold Increase
(mRNA)

Experimental
Conditions

Function Citation(s)

CYP2B10 30-fold to 45-fold

C57/BL6 mice,

MCD diet, 3

mg/kg

TCPOBOP

Xenobiotic

Metabolism
[1]

CYP3A11 30-fold to 45-fold

C57/BL6 mice,

MCD diet, 3

mg/kg

TCPOBOP

Xenobiotic &

Steroid

Metabolism

[1]

Gdf15 ~15-fold

Wild-type mice,

TCPOBOP

treatment

Growth/Differenti

ation Factor
[4]

Mcl-1 4-fold CAR+/+ mice
Anti-apoptotic

protein
[18]

Glucokinase ~2-fold

Wild-type mice,

48h TCPOBOP

treatment

Glycolysis [2]

CYP4A10 Increased

MCD diet-fed

mice +

TCPOBOP

Fatty Acid ω-

oxidation
[1]

Table 3: Physiological and Biochemical Effects of TCPOBOP
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Parameter Effect Model System Key Pathway Citation(s)

Hepatic

Steatosis

Reduced (44.6%

vs 30.4%)

MCD diet-fed

mice

Fatty Acid

Oxidation
[1]

Serum

Triglycerides

Reduced (48 vs

20 mg/dL)

MCD diet-fed

mice
Lipid Metabolism [1]

Liver to Body

Weight Ratio
Increased Wild-type mice

Hepatocyte

Proliferation/Hyp

ertrophy

[7][19]

Body Weight

Gain
Inhibited

Mice on high-fat

diet

Energy

Homeostasis
[16]

Hepatocyte

Apoptosis
Attenuated

Fas-induced liver

injury model

Altered Bcl-2

proteins
[7][18]

Plasma ALT Increased
Female Car+/+

mice

Liver Toxicity

(sex-dependent)
[14]

Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline common

protocols used in the study of TCPOBOP as a CAR agonist.

4.1 In Vivo CAR Activation and Gene Expression Analysis

This protocol describes a typical experiment to assess the effect of TCPOBOP on target gene

expression in the mouse liver.
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Figure 3: Workflow for In Vivo Gene Expression Analysis
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Figure 3: Workflow for In Vivo Gene Expression Analysis
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1. Animal Model: Use 7-9 week old male C57BL/6 wild-type (Car+/+) mice and, for

comparison, CAR knockout (Car-/-) littermates.[14] House animals under a 12-hour light/dark

cycle with ad libitum access to food and water.[17]

2. Reagent Preparation: Dissolve TCPOBOP in a suitable vehicle, typically corn oil, to a final

concentration for a dosage of 3 mg/kg.[14]

3. Administration: Administer TCPOBOP or vehicle control via intraperitoneal (i.p.) injection.

[14][17] The treatment duration can range from a single injection for acute studies (e.g., 3 to

27 hours) to daily injections for several days.[14][17]

4. Tissue Harvesting: At the designated time point post-injection, euthanize mice via CO2

asphyxiation.[4] Immediately perfuse the liver, then excise, weigh, and snap-freeze portions

in liquid nitrogen for subsequent molecular analysis.[14] Fix other portions in formalin for

histological analysis.

5. RNA Isolation and qPCR: Isolate total RNA from frozen liver tissue using a standard Trizol-

based or column-based method. Assess RNA quality and quantity. Synthesize cDNA using a

reverse transcription kit. Perform quantitative real-time PCR (qPCR) using primers specific

for target genes (e.g., Cyp2b10, Cyp3a11) and a housekeeping gene (e.g., 18S rRNA) for

normalization.[1]

6. Data Analysis: Calculate relative mRNA expression using the ΔΔCt method. Perform

statistical analysis (e.g., Student's t-test or ANOVA) to determine significance between

treatment and control groups.[20]

4.2 Chromatin Accessibility (DNase-seq) Assay

This protocol is used to identify genomic regions that become more or less accessible to

transcription factors upon CAR activation.

1. Animal Treatment and Nuclei Isolation: Treat mice with TCPOBOP (3 mg/kg) or vehicle

and collect livers at specified time points (e.g., 3h and 27h).[17] Isolate nuclei from fresh liver

tissue by homogenization in a specialized buffer followed by centrifugation.[17]

2. DNase I Digestion: Treat the isolated nuclei with an optimized concentration of DNase I

enzyme. This enzyme preferentially cuts DNA in open, accessible chromatin regions (DNase
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I hypersensitive sites, DHSs).

3. DNA Purification and Library Preparation: Stop the digestion and purify the DNA

fragments. Prepare sequencing libraries by ligating adapters to the ends of the DNA

fragments.

4. Sequencing and Data Analysis: Perform high-throughput sequencing of the prepared

libraries. Map the resulting reads to the mouse reference genome. Identify DHSs by calling

peaks where sequence reads accumulate. Compare DHS profiles between TCPOBOP-

treated and vehicle-treated groups to find differentially accessible regions (ΔDHS).[6]

Associate these regions with nearby genes to understand the regulatory landscape of CAR

activation.[6]

4.3 Histological Analysis of Hepatic Steatosis

This protocol is used to visualize and quantify the effect of TCPOBOP on fat accumulation in

the liver.

1. Tissue Preparation: Fix liver samples in 10% neutral buffered formalin and embed them in

paraffin. For lipid analysis, prepare frozen sections from optimal cutting temperature (OCT)

compound-embedded tissue.

2. Staining:

Hematoxylin and Eosin (H&E): Stain paraffin-embedded sections with H&E for general

morphology and assessment of steatosis (visualized as clear vacuoles within

hepatocytes).

Oil Red O: Stain frozen sections with Oil Red O to specifically visualize neutral lipids,

which appear as red droplets.

3. Quantification: Acquire digital images of the stained slides. Quantify the steatotic area

using image analysis software by measuring the percentage of the total tissue area occupied

by lipid droplets.[1] Statistical analysis is then performed to compare treatment groups.

Conclusion for Drug Development Professionals
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TCPOBOP is an invaluable tool for probing the function and downstream consequences of

mouse CAR activation. The key takeaways for researchers in drug development and toxicology

are:

Mechanism: TCPOBOP is a direct, potent agonist of mouse CAR, leading to the nuclear

translocation of CAR, heterodimerization with RXR, and transcriptional regulation of a vast

network of genes.

Species Differences are Critical: The lack of TCPOBOP activity on human CAR underscores

the danger of direct extrapolation from rodent models to humans.[2][9] Compounds intended

for human use must be evaluated using systems that express human CAR, such as

humanized mice or in vitro assays with human primary hepatocytes.[12][21]

Pleiotropic Effects: CAR activation by TCPOBOP extends beyond xenobiotic metabolism,

profoundly impacting lipid and glucose homeostasis, cell cycle control, and inflammation.[1]

[2][3] These pleiotropic effects highlight the potential for off-target effects and complex drug-

drug interactions mediated by CAR activators.

Model for Proliferation: As a potent mitogen, TCPOBOP serves as a model compound for

investigating non-genotoxic carcinogenesis, a key event in the mode of action for many

rodent liver tumors that may not be relevant to humans.[19][21]

Understanding the technical details of how TCPOBOP activates CAR and the downstream

sequelae provides a robust framework for interpreting preclinical data and designing more

predictive studies for human drug safety and efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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